![molecular formula C8H6Cl2OS B1442835 [(4-Chlorophenyl)thio]acetyl chloride CAS No. 7031-25-6](/img/structure/B1442835.png)
[(4-Chlorophenyl)thio]acetyl chloride
Vue d'ensemble
Description
“[(4-Chlorophenyl)thio]acetyl chloride” is a chemical compound with the molecular formula C8H6Cl2OS . It consists of 6 Hydrogen atoms, 8 Carbon atoms, 1 Oxygen atom, 1 Sulfur atom, and 2 Chlorine atoms . It is used in the preparation of various derivatives .
Molecular Structure Analysis
The “[(4-Chlorophenyl)thio]acetyl chloride” molecule contains a total of 18 bonds. There are 12 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 acyl halogenide (aliphatic), and 1 sulfide .Applications De Recherche Scientifique
Synthesis of Thiophene Derivatives
Thiophene derivatives are a class of compounds that have garnered significant interest due to their wide range of biological activities. “[(4-Chlorophenyl)thio]acetyl chloride” can be used as a precursor in the synthesis of thiophene derivatives through heterocyclization reactions . These derivatives are crucial in the development of new pharmaceuticals with diverse biological effects.
Corrosion Inhibition
In industrial chemistry, thiophene derivatives, which can be synthesized from “[(4-Chlorophenyl)thio]acetyl chloride”, are known to act as corrosion inhibitors . This application is vital for protecting materials and infrastructure in harsh chemical environments.
Organic Semiconductors
The advancement of organic semiconductors is another area where thiophene-based molecules play a prominent role. “[(4-Chlorophenyl)thio]acetyl chloride” can contribute to the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) through its thiophene derivatives .
Pharmacological Properties
Thiophene derivatives exhibit a variety of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . “[(4-Chlorophenyl)thio]acetyl chloride” can be utilized to create compounds that harness these properties for therapeutic applications.
Material Science
In material science, the thiophene ring system, which can be derived from “[(4-Chlorophenyl)thio]acetyl chloride”, is essential for the development of new materials with unique properties, such as enhanced durability or specialized conductivity .
Synthesis of Thiazole Derivatives
“[(4-Chlorophenyl)thio]acetyl chloride” can also be involved in the synthesis of thiazole derivatives. Thiazoles are known for their diverse biological activities and are used in the design and development of compounds with antioxidant, analgesic, anti-inflammatory, and antimicrobial properties .
Development of Antimicrobial Agents
The synthesis of new antimicrobial agents is a critical area of research, especially in the face of rising antibiotic resistance. “[(4-Chlorophenyl)thio]acetyl chloride” can be used to create thiazole-based antimicrobial drugs with potentially fewer side effects .
Advanced Organic Synthesis Techniques
Finally, “[(4-Chlorophenyl)thio]acetyl chloride” is valuable in advanced organic synthesis techniques. It can be used in various condensation reactions, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses, to create complex organic molecules with potential applications in medicinal chemistry and beyond .
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfanylacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2OS/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKYZVLFINTHHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Chlorophenyl)thio]acetyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



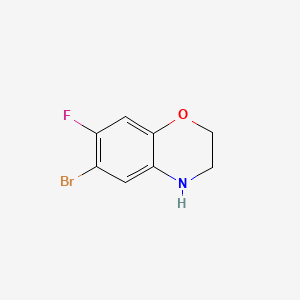
![1-Oxa-9-azaspiro[5.5]undecan-4-ol hydrochloride](/img/structure/B1442753.png)

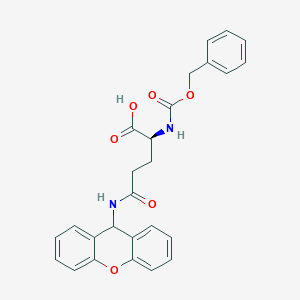

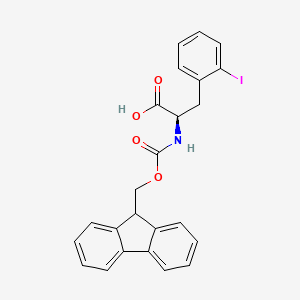
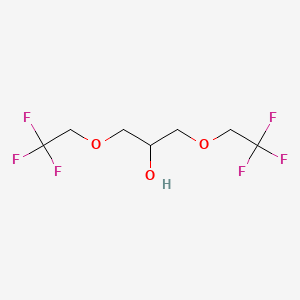
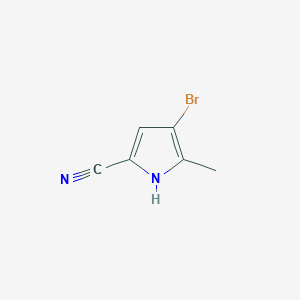
![4-{[(3,4-Dimethylphenyl)amino]methyl}piperidin-4-ol](/img/structure/B1442765.png)
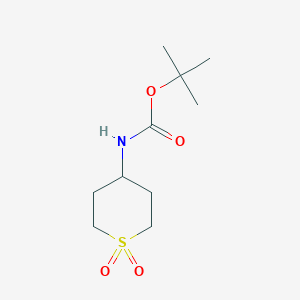


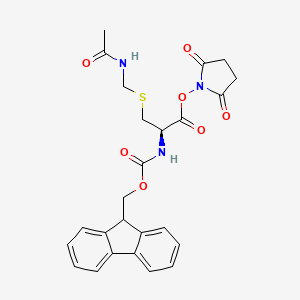
![3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1442774.png)